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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the
binding of MM-589 TFA, a potent peptidomimetic inhibitor, to the WD repeat domain 5 (WDR5)
protein. WDR5 is a critical component of the mixed-lineage leukemia (MLL) complex and a key
scaffolding protein in various chromatin-modifying complexes, making it an attractive target in
oncology, particularly for MLL-rearranged leukemias.

Executive Summary

MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that effectively disrupts
the protein-protein interaction between WDR5 and MLL1.[1][2][3] This interaction is crucial for
the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly
regulated in certain forms of acute leukemia.[3][4] MM-589 binds to WDR5 with nanomolar
affinity, leading to the inhibition of MLL1's enzymatic function and subsequent suppression of
leukemic cell growth.[1][2][3] The high-resolution co-crystal structure of MM-589 in complex
with WDR5 provides a detailed atomic-level understanding of this high-affinity interaction,
paving the way for the rational design of next-generation WDRS5 inhibitors.[2][5]
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Quantitative Data Summary

The following table summarizes the key quantitative data for the binding of MM-589 to WDR5
and its inhibitory activity.
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Parameter Value Description Reference
Concentration of MM-
o o 589 required to inhibit
WDRS5 Binding Affinity o
(IC50) 0.90 nM 50% of the binding of [1112][31[6]
a fluorescent probe to
WDR5.
Inhibition constant,
WDRS5 Binding Affinity reflecting the intrinsic
. <1nM - . [11[2][3]
(Ki) binding affinity of MM-
589 to WDRS.
Concentration of MM-
589 required to inhibit
MLL H3K4 HMT 50% of the histone
o 12.7 nM [1][2][3][6]
Activity (IC50) methyltransferase
activity of the MLL
complex.
Concentration of MM-
Cellular Potency N
589 that inhibits the
(MV4-11; MLL- IC50 =0.25 uM [3]
) growth of the MV4-11
rearranged leukemia) .
cell line by 50%.
Concentration of MM-
Cellular Potency o
589 that inhibits the
(MOLM-13; MLL- IC50 = 0.21 pM [3]
_ growth of the MOLM-
rearranged leukemia) )
13 cell line by 50%.
Concentration of MM-
589 that inhibits the
Cellular Potency (HL-
) growth of the HL-60
60; MLL-wildtype IC50 = 8.6 uM [3]

leukemia)

cell line by 50%,
showing selectivity for

MLL-rearranged lines.

Signaling Pathway and Mechanism of Action
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WDRS5 acts as a crucial scaffolding protein, primarily by presenting a binding site for the
"WDR5-interacting” (WIN) motif found in various proteins, including the MLL family of histone
methyltransferases. The interaction between the WIN motif of MLL1 and the corresponding
pocket on WDRS5 is essential for the assembly and enzymatic activity of the MLL1 complex,
which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is
associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins
drive oncogenesis by aberrantly regulating the expression of target genes, such as HOX
genes.

MM-589 functions as a competitive inhibitor by directly binding to the WIN site on WDRS5,
thereby preventing the interaction with MLL1. This disruption of the WDR5-MLL1 complex
leads to a reduction in H3K4 trimethylation at target gene promoters, ultimately suppressing the
oncogenic transcription program.

Figure 1: WDR5-MLL1 signaling pathway and the inhibitory action of MM-589 TFA.

Experimental Protocols

Detailed methodologies for the key experiments involved in characterizing the binding of MM-
589 to WDRS5 are provided below. These are representative protocols based on standard
practices in the field.

WDRS5 Protein Expression and Purification for
Crystallography

This protocol outlines the steps for producing and purifying recombinant WDR5 suitable for
structural studies.

a. Expression:

o Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human
WDRS5 sequence (residues 23-334) with an N-terminal His6-SUMO tag.

e Inoculate a 10 mL LB media starter culture containing the appropriate antibiotic and grow
overnight at 37°C with shaking.

o Use the starter culture to inoculate 1 L of autoinduction media in a baffled flask.
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Grow the culture at 37°C with vigorous shaking until the OD600 reaches ~0.6-0.8.

Reduce the temperature to 18°C and continue to grow for an additional 16-20 hours to
induce protein expression.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C.

. Purification:

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCI pH 8.0, 500 mM NaCl, 20 mM
imidazole, 1 mM TCEP, and protease inhibitors).

Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

Wash the column with wash buffer (50 mM Tris-HCI pH 8.0, 500 mM NacCl, 40 mM imidazole,
1 mM TCEP).

Elute the His6-SUMO-WDRS5 protein with elution buffer (50 mM Tris-HCI pH 8.0, 500 mM
NaCl, 300 mM imidazole, 1 mM TCEP).

Dialyze the eluted protein against a buffer suitable for SUMO protease cleavage (e.g., 50
mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM TCEP) and add SUMO protease.

Incubate overnight at 4°C to cleave the tag.

Pass the cleavage reaction through the Ni-NTA column again to remove the His6-SUMO tag
and the protease.

Collect the flow-through containing untagged WDR5.

Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75
column) in a buffer of 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
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» Pool the fractions containing pure WDR5, concentrate, and flash-freeze in liquid nitrogen for
storage at -80°C.

X-ray Crystallography of the WDR5-MM-589 Complex

This protocol describes the crystallization and structure determination of WDRS5 in complex with
MM-589.

o Complex Formation: Mix purified WDRS5 protein (at ~10 mg/mL) with a 3-fold molar excess of
MM-589 TFA dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO
concentration is below 5%). Incubate on ice for 1 hour.

o Crystallization:

[¢]

Set up sitting or hanging drop vapor diffusion crystallization trials.

[e]

Mix 1 pL of the WDR5-MM-589 complex with 1 pL of the reservoir solution.

o

A reported crystallization condition for a similar complex is 25% PEG 4000, 0.1 M sodium
acetate pH 4.6, and 0.2 M ammonium sulfate.[6]

o

Incubate the crystallization plates at 20°C.

o Crystal Harvesting and Data Collection:

o Once crystals appear, harvest them using a cryo-loop and briefly soak them in a
cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene

glycol).
o Flash-cool the crystals in liquid nitrogen.
o Collect X-ray diffraction data at a synchrotron source.
 Structure Determination:

o Process the diffraction data using software such as XDS or MOSFLM.
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o Solve the structure by molecular replacement using a previously determined structure of
WDRS5 as a search model (e.g., PDB ID: 2H14).

o Refine the model and build the MM-589 ligand into the electron density map using
software like COOT and PHENIX.

AlphaLISA-based MLL HMT Assay

This is a representative protocol for a homogeneous, no-wash assay to measure the inhibition
of MLL histone methyltransferase activity.

o Reagent Preparation:

o Assay Buffer: 50 mM Tris-HCI pH 8.0, 50 mM NacCl, 1 mM DTT, 0.01% Tween-20, 0.005%
BSA.

o Enzyme Complex: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
o Substrate: Biotinylated histone H3 (1-21) peptide.
o Cofactor: S-adenosylmethionine (SAM).

o Detection Reagents: Streptavidin-coated Donor beads and anti-H3K4me3 antibody-
conjugated Acceptor beads.

o Assay Procedure (384-well plate format):

[e]

Add 2 pL of MM-589 TFA diluted in assay buffer to the wells.
o Add 4 pL of the MLL1 enzyme complex and incubate for 15 minutes at room temperature.

o Initiate the reaction by adding 4 uL of a substrate/cofactor mix (biotinylated H3 peptide and
SAM).

o Incubate for 1 hour at room temperature.

o Stop the reaction and detect the product by adding 5 pL of Acceptor beads diluted in
detection buffer. Incubate for 1 hour at room temperature in the dark.
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o Add 5 pL of Donor beads and incubate for 30 minutes at room temperature in the dark.

o Read the plate on an AlphaScreen-capable plate reader.

o Data Analysis: Calculate IC50 values by fitting the dose-response curves using a four-
parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to determine the association (kon) and dissociation (koff)
rates of MM-589 binding to WDR5.

e Immobilization:

o Immobilize purified WDR5 onto a CM5 sensor chip using standard amine coupling
chemistry.

o Activate the chip surface with a mixture of EDC and NHS.

o Inject WDRS5 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve
the desired immobilization level.

o Deactivate any remaining active esters with ethanolamine.

e Binding Analysis:

[¢]

Prepare a series of dilutions of MM-589 TFA in running buffer (e.g., HBS-EP+).

o Inject the MM-589 solutions over the WDR5 and a reference flow cell (without WDR5) at a
constant flow rate.

o Monitor the association phase, followed by a dissociation phase where only running buffer
is flowed over the chip.

o Regenerate the chip surface between cycles if necessary, using a mild acidic or basic
solution.
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» Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding)
to determine the kon, koff, and calculate the equilibrium dissociation constant (KD =
koff/kon).

Isothermal Titration Calorimetry (ITC) for Binding
Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing
thermodynamic parameters of the interaction.

e Sample Preparation:

o Dialyze purified WDR5 and dissolve MM-589 TFA in the same buffer (e.g., 20 mM HEPES
pH 7.5, 150 mM NacCl, 1 mM TCEP) to minimize heats of dilution.

o Degas both the protein and inhibitor solutions.
o Accurately determine the concentrations of both solutions.
e ITC Experiment:
o Load the WDRS5 solution (e.g., 10-20 pM) into the sample cell of the calorimeter.
o Load the MM-589 solution (e.g., 100-200 uM) into the injection syringe.

o Perform a series of injections of MM-589 into the WDRS5 solution at a constant
temperature (e.g., 25°C).

o Data Analysis:

[¢]

Integrate the heat pulses from each injection.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to
determine the stoichiometry (n), binding affinity (Ka, and its inverse, KD), and the enthalpy
of binding (AH).

o Calculate the Gibbs free energy (AG) and entropy (AS) of binding from these values.
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Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a
WDRYS5 inhibitor like MM-589.
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Figure 2: Experimental workflow for the characterization of a WDRS5 inhibitor.
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Structural Basis of MM-589 Binding

The co-crystal structure of MM-589 with WDRS5 (PDB: 5VFC) reveals that the inhibitor binds to
the central "WIN" (WDRb5-interacting) site, a pocket on the surface of WDRS5 that normally

accommodates an arginine residue from the MLL1 protein. The macrocyclic structure of MM-

589 constrains the molecule into a conformation that is optimal for fitting into this pocket, and a

monomethylated guanidine group on the inhibitor mimics the key arginine interaction. This high

degree of shape and chemical complementarity is responsible for the high binding affinity of

MM-589.
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Figure 3: Logical relationship of MM-589 TFA binding to the WDR5 WIN site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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